

# An In-depth Technical Guide to the Branched Alkane Isomers of C<sub>11</sub>H<sub>24</sub>

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## Compound of Interest

Compound Name: 2,3,5-Trimethyloctane

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## Introduction

Undecane (C<sub>11</sub>H<sub>24</sub>) is an acyclic alkane that, in addition to its linear form (n-undecane), exists as 158 branched-chain structural isomers, making for a total of 159 isomers.<sup>[1]</sup> These isomers are nonpolar hydrocarbons and, while generally exhibiting low chemical reactivity, their diverse structures give rise to a range of physicochemical properties.<sup>[1]</sup> These properties are of significant interest in various industrial and research applications, including their use as solvents and components in complex hydrocarbon mixtures. In the realm of drug development, the specific physical characteristics of these isomers, such as their boiling point, melting point, and density, are crucial when they are considered for use as excipients or in drug delivery systems.<sup>[1]</sup> This technical guide provides a comprehensive overview of the branched-chain isomers of C<sub>11</sub>H<sub>24</sub>, including their physical properties, detailed experimental protocols for their characterization, and logical workflows for their analysis.

## Physicochemical Properties of C<sub>11</sub>H<sub>24</sub> Isomers

The structural variations among the isomers of undecane directly influence their physical properties. A primary determinant of these properties is the degree of branching in the carbon chain. Increased branching generally leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. This weakening of intermolecular forces typically results in lower boiling points compared to the

straight-chain isomer, n-undecane.<sup>[1]</sup> Conversely, highly symmetrical isomers may exhibit higher melting points due to more efficient packing in the crystal lattice.<sup>[1]</sup>

## Data Presentation: Physical Properties of Selected C<sub>11</sub>H<sub>24</sub> Isomers

The following table summarizes available quantitative data for n-undecane and a selection of its branched isomers. It is important to note that experimental data for all 159 isomers is not readily available, and some of the presented data may be estimated.<sup>[1]</sup>

Isomer Name	CAS Number	Boiling Point (°C)	Melting Point (°C)	Density (g/cm <sup>3</sup> )
n-Undecane	1120-21-4	196	-26	0.740
2-Methyldecane	6975-98-0	189.3	-	0.737
3-Methyldecane	13151-34-3	188.1 - 189.1	-92.9	0.742
4-Methyldecane	2847-72-5	188.7	-	0.741
5-Methyldecane	13151-35-4	186.1	-57.06 (est.)	0.742
2,3-Dimethylnonane	2884-06-2	186	-57.06 (est.)	0.7438
2,2-Dimethylnonane	17301-95-0	180.5	-	0.743
3,3-Dimethylnonane	17302-17-9	185.3	-	0.755
4,4-Dimethylnonane	17302-18-0	188.7	-	-
2,2,3-Trimethylcatane	-	179.8	-	0.759
2,2,4-Trimethylcatane	-	175.6	-	0.746
2,2,5-Trimethylcatane	-	174.2	-	0.742
2,3,3-Trimethylcatane	-	186.2	-	0.771
2,3,4-Trimethylcatane	-	184.3	-	0.765
2,3,5-Trimethylcatane	-	182.5	-	0.759

2,4,4-Trimethylcatane	-	182.1	-	0.764
3,3,4-Trimethylcatane	-	188.4	-	0.777
2,2,3,3-Tetramethylheptane	17302-21-5	188.5	-	0.785
2,2,4,4-Tetramethylheptane	17302-23-7	180.5	-	0.769
2,2,5,5-Tetramethylheptane	17302-25-9	178.9	-	0.765
3,3,4,4-Tetramethylheptane	17302-22-6	194.8	-	0.795
2,2,3,4,5-Pentamethylhexane	-	187.2	-	0.784
2,2,4,4,5-Pentamethylhexane	-	182.1	-	0.780
3,3-Diethyl-2,2-dimethylpentane	-	189.0	-	0.793

## Experimental Protocols

Accurate characterization of the C<sub>11</sub>H<sub>24</sub> isomers requires precise experimental methodologies. The following sections detail the protocols for determining key physical properties and for spectroscopic analysis.

### Determination of Boiling Point (Micro Method)

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
- Apparatus: Thiele tube or melting point apparatus, thermometer, capillary tube (sealed at one end), small test tube.
- Procedure:
  - Place a small amount of the liquid C<sub>11</sub>H<sub>24</sub> isomer into the small test tube.
  - Invert the capillary tube (sealed end up) and place it in the test tube with the sample.
  - Attach the test tube to the thermometer and place the assembly in the Thiele tube or melting point apparatus.
  - Heat the apparatus gently. A stream of bubbles will emerge from the open end of the capillary tube.
  - Stop heating and allow the apparatus to cool slowly.
  - The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

## Determination of Melting Point

- Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
- Apparatus: Melting point apparatus, capillary tubes.
- Procedure:
  - Finely powder a small amount of the solid C<sub>11</sub>H<sub>24</sub> isomer.
  - Pack the powdered sample into a capillary tube to a height of 2-3 mm.
  - Place the capillary tube in the melting point apparatus.

- Heat the sample at a controlled rate. A rapid initial heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.
- Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

## Determination of Density

- Principle: Density is the mass per unit volume of a substance.
- Apparatus: Pycnometer (a small glass flask with a precise volume), analytical balance.
- Procedure:
  - Weigh the clean, dry pycnometer.
  - Fill the pycnometer with the liquid C<sub>11</sub>H<sub>24</sub> isomer.
  - Insert the stopper and ensure the liquid fills the capillary of the stopper.
  - Wipe any excess liquid from the outside of the pycnometer.
  - Weigh the filled pycnometer.
  - Measure the temperature of the sample.
  - The density is calculated by dividing the mass of the sample (filled pycnometer weight minus empty pycnometer weight) by the known volume of the pycnometer.

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase, while MS identifies the compounds based on their mass-to-charge ratio. This is a powerful technique for separating and identifying the various C<sub>11</sub>H<sub>24</sub> isomers.

- Instrumentation and Parameters:
  - Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.
  - Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), is suitable for separating alkanes. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25  $\mu$ m film thickness.
  - Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).[2]
  - Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of around 200-250°C.
  - Injector: Split/splitless injector, with an injection volume of 1  $\mu$ L.
  - Mass Spectrometer (if used):
    - Ionization Mode: Electron Ionization (EI) at 70 eV.
    - Mass Range: m/z 40-300.
    - Ion Source Temperature: ~230°C.[2]
    - Quadrupole Temperature: ~150°C.[3]
- Sample Preparation:
  - Prepare a dilute solution of the C<sub>11</sub>H<sub>24</sub> isomer or isomer mixture in a volatile, non-polar solvent such as hexane or pentane.
- Data Analysis:
  - Identify the individual isomers based on their retention times.
  - If using MS, confirm the identity of each isomer by comparing its mass spectrum to a reference library (e.g., NIST). The mass spectra of alkanes are characterized by fragment

ions with  $m/z$  values corresponding to the loss of alkyl groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to elucidate the structure of the  $\text{C}_{11}\text{H}_{24}$  isomers.
- Instrumentation and Parameters:
  - Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).
  - Solvent: A deuterated solvent that will dissolve the alkane, such as chloroform- $d$  ( $\text{CDCl}_3$ ).
  - $^1\text{H}$  NMR:
    - Pulse Program: Standard single-pulse experiment.
    - Spectral Width: 0-10 ppm.
    - Number of Scans: 8-16.
  - $^{13}\text{C}$  NMR:
    - Pulse Program: Proton-decoupled single-pulse experiment.
    - Spectral Width: 0-50 ppm (alkanes typically resonate in a narrow region).
    - Number of Scans: 128 or more, due to the low natural abundance of  $^{13}\text{C}$ .
- Sample Preparation:
  - Dissolve 5-10 mg of the  $\text{C}_{11}\text{H}_{24}$  isomer in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.
- Data Analysis:
  - $^1\text{H}$  NMR: The chemical shifts (typically 0.5-2.0 ppm for alkanes), integration (ratio of protons), and splitting patterns (multiplicity) of the signals are used to determine the



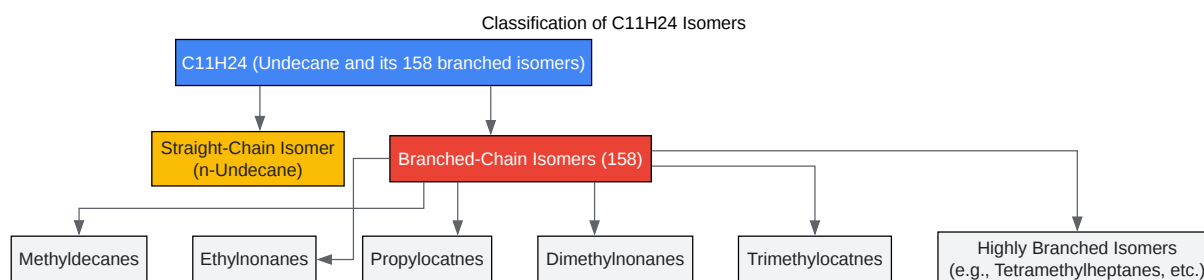
connectivity of the protons.

- $^{13}\text{C}$  NMR: The number of signals indicates the number of unique carbon environments. The chemical shifts provide information about the type of carbon (methyl, methylene, methine, quaternary).

## Mandatory Visualizations

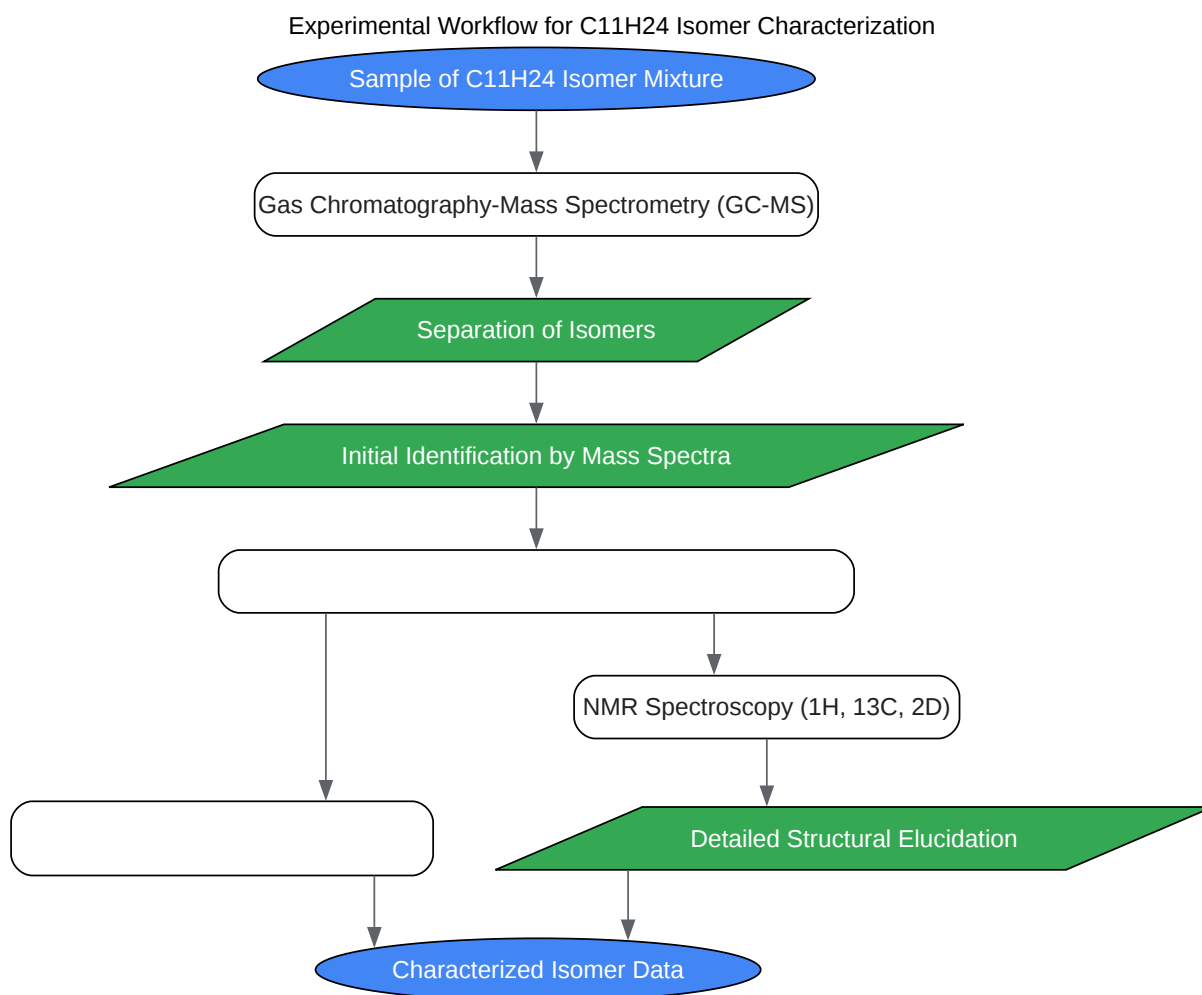
### Isomer Classification and Analysis Workflow

The following diagrams illustrate the classification of  $\text{C}_{11}\text{H}_{24}$  isomers and a typical experimental workflow for their characterization.



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Caption: A diagram illustrating the classification of  $\text{C}_{11}\text{H}_{24}$  isomers.



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Caption: A workflow diagram for the characterization of C<sub>11</sub>H<sub>24</sub> isomers.

## Conclusion

The 159 isomers of C<sub>11</sub>H<sub>24</sub> represent a significant variety of molecular structures with a corresponding range of physical properties. Understanding these properties is essential for their application in diverse scientific and industrial fields, including their potential use in drug development. The experimental protocols outlined in this guide provide a solid foundation for the accurate characterization of these compounds. While a complete dataset for all isomers is

not currently available, the provided data for a selection of isomers highlights the fundamental structure-property relationships that govern this class of molecules. The continued application of advanced analytical techniques will further enhance our understanding of these complex isomeric mixtures.

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